molecular formula C11H15N3O2 B1465614 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1305012-63-8

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No. B1465614
M. Wt: 221.26 g/mol
InChI Key: SSLAGUFHXBEOQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C11H15N3O3 . It’s a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Aurora Kinase Inhibitor

Compounds similar to 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid have been identified as potential Aurora kinase inhibitors, which are significant in cancer treatment. These inhibitors can obstruct the function of Aurora kinases, enzymes that play a crucial role in cell division. By inhibiting these kinases, the compounds may prevent the proliferation of cancer cells, presenting a therapeutic strategy against various cancers (ロバート ヘンリー,ジェームズ, 2006).

Folate Analogues and Enzyme Inhibition

Derivatives structurally related to 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid have been synthesized as analogues of folic acid and evaluated for their biological activity. These compounds have shown potential as substrates for folylpolyglutamate synthetase and inhibitors of dihydrofolate reductase, enzymes critical in the folate pathway, which is essential for DNA synthesis and repair. Such activity suggests their utility in cancer research and treatment, as inhibiting folate metabolism can hinder the growth of rapidly dividing tumor cells (A. Rosowsky et al., 1994).

Estrogen Receptor Binding and Anticancer Activity

Compounds incorporating the pyrimidine-piperazine moiety have been synthesized and evaluated for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. These studies highlight the potential of these compounds in the development of new therapeutic agents for hormone-responsive cancers. The structure-activity relationship (SAR) analysis of these compounds provides valuable insights into designing more potent anticancer agents (I. Parveen et al., 2017).

Antimicrobial Agents

Research into 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid derivatives has also extended into the development of novel antimicrobial agents. By modifying the core structure and exploring different substituents, researchers have synthesized compounds with promising antibacterial and antifungal activities. These findings contribute to the ongoing search for new antimicrobials in response to the global challenge of antibiotic resistance (S. Srinivasan et al., 2010).

Future Directions

The compound offers potential applications in drug discovery and synthesis of novel compounds, making it a promising tool for advancing various fields of study. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry , indicating a potential direction for future research.

properties

IUPAC Name

1-(6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-5-10(13-7-12-8)14-4-2-3-9(6-14)11(15)16/h5,7,9H,2-4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLAGUFHXBEOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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